molecular formula C18H20N4O3S2 B2708073 1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 1903537-89-2

1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2708073
CAS No.: 1903537-89-2
M. Wt: 404.5
InChI Key: AFQCOXKUEZFZKM-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a benzo[b]thiophene moiety, an imidazole ring, and a diazepane ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane typically involves multi-step organic synthesisCommon reagents used in these reactions include sulfur, phosphorus pentasulfide, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of strong dehydrating agents like polyphosphoric acid can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-benzothiophene-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-20-12-17(19-13-20)27(24,25)22-8-4-7-21(9-10-22)18(23)16-11-14-5-2-3-6-15(14)26-16/h2-3,5-6,11-13H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQCOXKUEZFZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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